REACTION_SMILES
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[C:1](#[N:2])[CH2:3][C:4](=[O:5])[OH:6].[CH2:7]([Li:8])[CH2:9][CH2:10][CH3:11].[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[OH:23][C:24]([CH2:25][CH2:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)=[O:33].[S:39]([Cl:40])([Cl:41])=[O:42].[c:12]1([CH2:18][CH2:19][C:20]([Cl:21])=[O:22])[cH:13][cH:14][cH:15][cH:16][cH:17]1>>[C:1](#[N:2])[CH2:3][C:4](=[O:6])[CH2:19][CH2:18][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCc1ccccc1
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Name
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Type
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product
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Smiles
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N#CCC(=O)CCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |